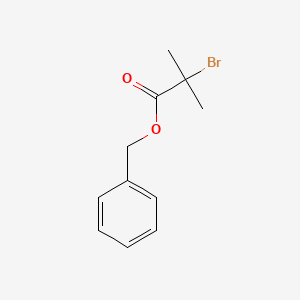

Benzyl 2-bromo-2-methylpropanoate

Description

Contextualization of Controlled Radical Polymerization (CRP) in Modern Polymer Science

Conventional radical polymerization methods, while effective for producing a wide range of commodity polymers, lack the ability to precisely control the polymer structure. sigmaaldrich.com The advent of "living" polymerization, a concept pioneered by Michael Szwarc, laid the groundwork for what is now known as controlled radical polymerization (CRP). sigmaaldrich.com CRP techniques minimize termination reactions, allowing polymer chains to "grow" until the monomer is consumed or the reaction is intentionally stopped. sigmaaldrich.com This control over the polymerization process enables the synthesis of polymers with well-defined architectures, including specific molecular weights, narrow molecular weight distributions (low polydispersity), and tailored functionalities. sigmaaldrich.com

There are three main types of CRP techniques: Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.com These methods have opened up new possibilities for designing advanced materials with applications in diverse fields such as drug delivery, surface modification, and nanotechnology. sigmaaldrich.com

Independently discovered in 1995 by Krzysztof Matyjaszewski and Mitsuo Sawamoto, Atom Transfer Radical Polymerization (ATRP) has become one of the most successful and widely used CRP methods. wikipedia.org ATRP is a type of reversible-deactivation radical polymerization where a dynamic equilibrium is established between active propagating radicals and dormant species. labinsights.nltaylorandfrancis.com This equilibrium is typically catalyzed by a transition metal complex, most commonly a copper halide, which reversibly transfers a halogen atom to and from the growing polymer chain. wikipedia.orglabinsights.nl

The key to ATRP's success lies in its ability to maintain a low concentration of active radicals at any given time, which significantly reduces the likelihood of termination reactions. nih.govcmu.edu This controlled process allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. labinsights.nlcmu.edu Furthermore, the halogen end-group of the polymer chain remains intact after polymerization, providing a handle for further chemical modifications. wikipedia.org The versatility of ATRP is demonstrated by its compatibility with a wide range of monomers and its ability to produce various polymer architectures, including block copolymers, star polymers, and polymer brushes. sigmaaldrich.comcmu.edu

The initiator plays a crucial role in any polymerization reaction, as it is the species that generates the initial radicals to start the polymer chain growth. wikipedia.orgtcichemicals.com In ATRP, halogenated compounds, particularly α-haloesters, are commonly used as initiators. researchgate.net These molecules possess a carbon-halogen bond that can be reversibly cleaved by the transition metal catalyst to generate a radical and the higher oxidation state metal complex. wikipedia.org

The structure of the initiator significantly influences the polymerization kinetics and the properties of the resulting polymer. An efficient initiator should have a labile carbon-halogen bond that can be readily activated by the catalyst, but the resulting radical should also be stable enough to initiate polymerization without undergoing significant side reactions. α-Bromoesters are particularly effective as ATRP initiators due to the electron-withdrawing nature of the ester group, which helps to stabilize the adjacent radical.

Role of Benzyl (B1604629) 2-bromo-2-methylpropanoate (B8525525) as a Key Initiator Precursor

Benzyl 2-bromo-2-methylpropanoate, also known as benzyl α-bromoisobutyrate, has emerged as a prominent initiator in the field of ATRP. Its specific structural features and reactivity make it highly suitable for initiating the controlled polymerization of a variety of monomers.

The effectiveness of this compound as an ATRP initiator stems from its unique molecular structure. The key features include:

α-Bromo Ester Group: The presence of a bromine atom on the carbon adjacent (alpha) to the carbonyl group of the ester is the primary functional site for initiation. The carbon-bromine bond is sufficiently weak to be homolytically cleaved by the ATRP catalyst, generating a tertiary radical.

Tertiary Carbon Center: The bromine is attached to a tertiary carbon atom, which is also bonded to two methyl groups. This substitution pattern leads to the formation of a relatively stable tertiary radical upon activation. This stability is crucial for preventing undesirable side reactions and ensuring controlled chain growth.

The combination of these structural elements allows for the efficient and controlled generation of radicals, a fundamental requirement for a successful ATRP process.

The development and application of this compound are closely intertwined with the rise of ATRP as a powerful polymerization technique. Early research in ATRP focused on identifying suitable initiator-catalyst systems for various monomers. The effectiveness of alkyl halides, particularly those with electron-withdrawing groups, as initiators was quickly recognized.

Initial studies demonstrated the utility of simple α-bromoesters, like ethyl 2-bromoisobutyrate, in controlling the polymerization of monomers such as styrene (B11656) and acrylates. researchgate.net Building on this foundation, researchers began to explore more complex initiators to introduce specific functionalities into the resulting polymers. This compound, with its benzyl group, offered a versatile platform for synthesizing polymers with aromatic functionality or for creating block copolymers by sequential monomer addition. Its use in the synthesis of well-defined polymers with controlled architectures has been documented in numerous research articles, solidifying its position as a valuable tool in the polymer chemist's arsenal.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,12)10(13)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCBXEQGZMWAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCC1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Benzyl 2 Bromo 2 Methylpropanoate in Atom Transfer Radical Polymerization Atrp

Fundamental ATRP Activation-Deactivation Equilibrium

Atom Transfer Radical Polymerization is predicated on establishing a dynamic equilibrium between a small concentration of active, propagating radicals and a large majority of dormant species (the initiator or polymer chains with a terminal halogen). nih.gov This equilibrium minimizes the concentration of radicals at any given time, thereby significantly reducing the likelihood of irreversible termination reactions that are common in conventional radical polymerization. nih.govcmu.edu For Benzyl (B1604629) 2-bromo-2-methylpropanoate (B8525525) (R-X), the process is initiated by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/Ligand), which abstracts the bromine atom to form a radical (R•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)Br/Ligand). cmu.edu

The core of the ATRP mechanism is the reversible transfer of a halogen atom between the dormant polymer chain and the transition metal complex. cmu.edu In the activation step, the catalyst in its lower oxidation state (activator, e.g., Cu(I) complex) reacts with the initiator, Benzyl 2-bromo-2-methylpropanoate, to generate a benzyl-2-methylpropanoate radical and the catalyst in its higher oxidation state (deactivator, e.g., Cu(II)X₂ complex). cmu.edu

This newly formed radical can then propagate by adding to monomer units. However, to maintain control, it is rapidly converted back to a dormant species in the deactivation step. Here, the deactivator complex donates the halogen atom back to the propagating radical. cmu.edu This reversible deactivation regenerates the activator catalyst and ensures that the majority of polymer chains are in the dormant state, growing in a synchronized manner. cmu.eduresearchgate.net The stability of the halogen end group is crucial; its loss through side reactions can lead to termination and a loss of control over the polymerization. cmu.educmu.edu

This compound is considered a fast and efficient initiator. Its structure is based on 2-bromoisobutyrate, which is known to have high activation rate constants, approximately 10 times more reactive than other alkyl halides like 2-bromopropionates. cmu.edu A high k_act ensures that all chains begin growing simultaneously, leading to a narrow molecular weight distribution. Concurrently, a high k_deact is necessary to keep the radical concentration low and minimize termination. researchgate.net The balance between these two rate constants is critical for achieving a controlled polymerization, characterized by a linear evolution of molecular weight with monomer conversion and low polydispersity indices (PDI). researchgate.net

Table 1: Key Kinetic Parameters in ATRP

| Parameter | Symbol | Description | Significance for Control |

| Activation Rate Constant | k_act | The rate at which the dormant species (R-X) is converted into an active radical (R•) by the activator catalyst. | A high k_act ensures fast and simultaneous initiation of all polymer chains. |

| Deactivation Rate Constant | k_deact | The rate at which the active radical (R•) is converted back to a dormant species by the deactivator catalyst. | A high k_deact minimizes the concentration of radicals, suppressing termination reactions. |

| Equilibrium Constant | K_ATRP | The ratio of the activation to the deactivation rate constants (k_act / k_deact). | Determines the concentration of active radicals and thus the overall polymerization rate. |

Influence of Catalytic Systems and Ligands

The choice of the catalyst and its associated ligands is paramount in tuning the ATRP equilibrium for a specific monomer and initiator combination. Copper-based systems are the most extensively studied and utilized for this purpose. cmu.edunih.gov

Copper complexes are highly effective for ATRP due to their appropriate redox potentials and halidophilicity. cmu.edu

CuBr/bipyridine (bpy): This was one of the earliest and most common catalytic systems used for ATRP. cmu.edunih.gov It is effective for polymerizing a wide range of monomers like styrenes and (meth)acrylates using initiators such as this compound. cmu.edu The bipyridine ligand solubilizes the copper salt and modulates its reactivity to establish the necessary activation-deactivation equilibrium. cmu.edu

CuCl/Me₆TREN: The use of a tetradentate ligand like tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN) creates a more active catalyst compared to bidentate ligands like bipyridine. cmu.edunih.gov This increased activity is often necessary for polymerizing more challenging or strongly coordinating monomers. cmu.edu The CuCl/Me₆TREN system can provide faster polymerization rates and better control in certain systems. researchgate.net

Cu(0)/CuCl₂/PMDETA: This system is employed in a variant of ATRP known as Supplemental Activator and Reducing Agent (SARA) ATRP or Activators Regenerated by Electron Transfer (ARGET) ATRP. uc.pt Instead of starting with an air-sensitive Cu(I) species, an air-stable Cu(II) species (CuCl₂) is used in conjunction with a reducing agent and metallic copper (Cu(0)). The Cu(0) and other reducing agents continuously regenerate the Cu(I) activator from the Cu(II) deactivator that accumulates during polymerization. nih.gov N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is a common and effective ligand for this system. uc.ptresearchgate.net

The ligand plays a crucial role in ATRP by influencing the solubility of the copper catalyst and, more importantly, by tuning its electronic and steric environment. This modulation directly affects the redox potential of the copper center and the stability of the Cu(I) and Cu(II) complexes, thereby shifting the ATRP equilibrium. cmu.educmu.edu

The activity of the catalyst generally increases with the number of coordinating atoms in the ligand. For instance, the tetradentate ligand Me₆TREN typically forms a more active catalyst than the tridentate PMDETA, which in turn is more active than the bidentate bipyridine. nih.gov A more active catalyst (higher K_ATRP) leads to a faster polymerization. However, a very active catalyst can sometimes lead to a loss of control if the deactivation process is not sufficiently fast. Therefore, the ligand must be carefully selected based on the monomer and initiator to achieve a balance between polymerization rate and control. cmu.educmu.edu

Table 2: Comparison of Common Ligands in Copper-Catalyzed ATRP

| Ligand | Abbreviation | Type | Key Features |

| 2,2'-Bipyridine | bpy | Bidentate | Forms robust and well-studied catalysts; provides good control for standard monomers. cmu.edu |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine | PMDETA | Tridentate | Forms more active catalysts than bpy; widely used in various ATRP techniques. nih.govresearchgate.net |

| Tris[2-(dimethylamino)ethyl]amine | Me₆TREN | Tetradentate | Forms highly active catalysts, often used for fast polymerizations or with less reactive monomers. researchgate.netnih.gov |

Variants of ATRP Initiated by this compound

The versatility of the ATRP mechanism has led to the development of several variants that address some of the limitations of the original process, such as catalyst concentration and air sensitivity. This compound is a suitable initiator for these advanced techniques.

Reverse ATRP: In contrast to normal ATRP, reverse ATRP starts with the catalyst in its higher oxidation state (e.g., CuBr₂/ligand) and a conventional radical initiator (like AIBN or BPO). The conventional initiator generates radicals that begin polymerization. These propagating radicals are then deactivated by the Cu(II) complex, which donates a halogen atom to the polymer chain end and is itself reduced to the Cu(I) activator. cmu.edugoogle.com This in-situ formation of the ATRP equilibrium allows for a controlled polymerization. An initiator like this compound is not used to start the reaction but represents the type of dormant species formed after the initial deactivation step.

Activators Generated by Electron Transfer (AGET) ATRP: AGET ATRP was developed to reduce the required amount of copper catalyst and to eliminate the need for air-sensitive Cu(I) compounds. nih.gov The polymerization is initiated using a stable Cu(II) complex and a standard ATRP initiator like this compound. A reducing agent (e.g., ascorbic acid or tin(II) 2-ethylhexanoate) is added to the system to continuously regenerate the Cu(I) activator from the Cu(II) deactivator. nih.govnih.gov This allows for polymerizations to be conducted with catalyst concentrations in the parts-per-million (ppm) range, making the process more environmentally friendly and suitable for industrial and biomedical applications. nih.gov

Single Electron Transfer Living Radical Polymerization (SET-LRP) Mechanisms

Single Electron Transfer Living Radical Polymerization (SET-LRP) is a variant of controlled radical polymerization that often employs initiators like this compound. In SET-LRP, it is proposed that the activation of the alkyl halide initiator occurs primarily through an outer-sphere electron transfer (OSET) process mediated by a transition metal in its zero-oxidation state (e.g., Cu(0)). cmu.edu

The core of the SET-LRP mechanism involves the instantaneous disproportionation of the Cu(I) species into Cu(0) and Cu(II) in the presence of a ligand and a polar solvent. cmu.edu The highly reactive "nascent" Cu(0) species then activates the initiator, such as this compound, generating a radical and the Cu(I) halide. The deactivation of the propagating radical is then mediated by the Cu(II) species, reforming the dormant polymer chain and the Cu(I) species. cmu.eduresearchgate.net This process allows for ultrafast polymerization while maintaining control over the polymer chain growth. cmu.edu The use of a water-soluble initiator, 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate, in aqueous SET-LRP at 0 °C has been demonstrated for the polymerization of acrylamides. rsc.org

A key characteristic of SET-LRP is the minimal concentration of the Cu(I) activator, with the equilibrium favoring the dormant species and the deactivator. cmu.edu The choice of solvent plays a crucial role; polar solvents facilitate the disproportionation of Cu(I) and are thus essential for the SET-LRP mechanism to operate efficiently. cmu.eduresearchgate.net For instance, polymerizations carried out in dimethyl sulfoxide (B87167) (DMSO) have shown different outcomes in terms of molecular weight and distribution compared to those in methanol. researchgate.net

Activators (Re)Generated by Electron Transfer ATRP (ARGET ATRP)

ARGET ATRP is a robust technique that allows for polymerization with significantly reduced concentrations of the copper catalyst, often at parts-per-million levels. researchgate.netresearchgate.net This is achieved by continuously regenerating the Cu(I) activator from the Cu(II) deactivator using a reducing agent that does not generate new polymer chains. researchgate.netgoogle.com this compound can serve as an efficient initiator in this system.

The mechanism relies on the reducing agent to counteract the accumulation of the Cu(II) species, which is formed during termination reactions. researchgate.net This constant regeneration maintains the necessary concentration of the Cu(I) activator to sustain the polymerization. researchgate.net One of the key advantages of ARGET ATRP is its increased tolerance to oxygen and the ability to start the polymerization with the more stable Cu(II) species. researchgate.netrsc.org This method also minimizes side reactions associated with the catalyst, leading to higher monomer conversion and better retention of chain-end functionality. rsc.org

Factorial design experiments have been employed to optimize ARGET-ATRP conditions for grafting polymers from surfaces functionalized with initiators like trichlorosilane (B8805176)/10-undecen-1-yl 2-bromo-2-methylpropanoate. nih.govnih.gov These studies have investigated the influence of variables such as initiator functionalization time, grafting reaction time, Cu(II) concentration, and reducing agent concentration on the quality of the resulting polymer film. nih.govnih.gov

Supplemental Activator and Reducing Agent ATRP (SARA ATRP)

SARA ATRP is another variation of ATRP that utilizes a supplemental activator and a reducing agent, often a zero-valent metal like copper wire, to achieve controlled polymerization with very low concentrations of a soluble copper catalyst. uc.pt Initiators such as this compound are suitable for this method.

The mechanism of SARA ATRP involves the in-situ generation of the Cu(I) activator from the reduction of the Cu(II) species by the zero-valent metal. This process is similar to ARGET ATRP, but the term SARA ATRP is often used when a zero-valent metal is the reducing agent. The use of "greener" solvents and alternative reducing agents like Na2S2O4 in the presence of water has been explored to make the system more environmentally friendly. uc.pt

SARA ATRP has been successfully applied to the polymerization of various monomers, including methyl acrylate (B77674) (MA), methyl methacrylate (B99206) (MMA), and vinyl chloride (VC), in solvents like sulfolane. uc.pt The ability to polymerize a range of monomers in a single solvent system highlights the versatility of this technique for creating block copolymers. uc.pt

Photo-Controlled Radical Polymerization (Photo-ATRP)

Photo-ATRP utilizes light as an external stimulus to control the polymerization process. mit.eduacs.org This method offers precise temporal and spatial control over the polymerization, allowing for the creation of complex polymer architectures. cmu.edu this compound can be used as an initiator in these systems.

The mechanism of photo-ATRP can involve either the direct photo-reduction of the Cu(II) complex to the Cu(I) activator or the use of a photocatalyst that, upon light absorption, initiates a redox process to generate the activator. acs.orgcmu.edu For instance, visible light can be used to excite a photocatalyst, which then reduces the Cu(II) deactivator to the Cu(I) activator, initiating polymerization. escholarship.org The reaction can be stopped by removing the light source, providing excellent control over the process. cmu.edu

A key advantage of photo-ATRP is the ability to conduct polymerizations at ambient temperature. acs.org This technique has been successfully used for the synthesis of well-defined homopolymers and block copolymers with narrow molecular weight distributions. escholarship.org Metal-free photo-ATRP systems have also been developed, using organic photocatalysts to avoid metal contamination in the final polymer product. cmu.edu

Pathways of Chain Propagation and Termination

In ATRP initiated by this compound, the polymer chain grows by the sequential addition of monomer units to the active radical species. researchgate.net The process is controlled by a rapid equilibrium between the active (propagating) radicals and the dormant species (polymer chains with a terminal bromine atom). cmu.edu

Controlled Chain Growth and Molecular Weight Control

A hallmark of a controlled or "living" polymerization is the ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). cmu.edu In ATRP using this compound, the number-average molecular weight (Mn) of the resulting polymer increases linearly with monomer conversion. cmu.edu

This control is achieved because the rate of initiation is fast and all polymer chains grow simultaneously. cmu.edu The theoretical molecular weight can be calculated from the initial ratio of monomer to initiator concentration. sigmaaldrich.com Experimental data from various ATRP systems demonstrate that the observed molecular weights are in close agreement with the theoretical values, and PDIs are typically low, often below 1.3. cmu.edusigmaaldrich.com

Table 1: Examples of Controlled Polymerization using Alkyl Bromide Initiators

| Monomer | Initiator | Catalyst System | Mn (Experimental) | PDI | Reference |

| Methyl Methacrylate | Ethyl 2-bromoisobutyrate | Cu(I)Br / N-propyl-2-pyridylmethanimine | 8,760 g/mol | 1.20 | sigmaaldrich.com |

| Styrene (B11656) | Ethyl 2-bromoisobutyrate | Cu(I)Br / N-pentyl-2-pyridylmethanimine | 5,270 g/mol | 1.29 | sigmaaldrich.com |

| Methyl Methacrylate | p-Toluenesulfonyl chloride | CuIBr | - | <1.5 | cmu.edu |

| Acrylamides | 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate | Cu(0) / CuBr2 / Me6TREN | - | - | rsc.org |

This table is for illustrative purposes and specific values can vary based on reaction conditions.

The ability to synthesize block copolymers by sequential monomer addition further demonstrates the controlled nature of the polymerization. escholarship.org After the first monomer is consumed, a second monomer can be added to the reaction mixture, and the polymerization will continue from the active chain ends of the first polymer block. escholarship.org

Minimization of Undesired Side Reactions

While ATRP is a powerful technique for controlled polymerization, undesired side reactions can occur, leading to a loss of control and broadening of the molecular weight distribution. researchgate.net The primary side reaction is radical-radical termination, where two propagating radicals combine or disproportionate, leading to "dead" polymer chains that can no longer propagate. cmu.edu

The concentration of propagating radicals in ATRP is kept very low due to the fast deactivation process, which minimizes the probability of termination reactions. cmu.edu However, at high monomer conversions or with certain monomers, termination can become more significant. cmu.edu

Other potential side reactions include elimination of the halogen end group, particularly for certain polymers like polystyrene, and interactions between the catalyst and functional groups on the monomer or polymer. researchgate.net For example, in the ATRP of monomers with terminal alkyne groups using prop-2-yn-1-yl 2-bromo-2-methylpropanoate as the initiator, oxidative alkyne-alkyne coupling can occur, leading to bimodal molecular weight distributions. researchgate.net Careful selection of reaction conditions, such as temperature and catalyst concentration, is crucial to minimize these side reactions and maintain the "living" character of the polymerization. researchgate.net

Applications in the Synthesis of Well Defined Polymeric Architectures

Homopolymerization of Various Monomers

The initiator's efficacy extends across a range of monomers, allowing for the creation of homopolymers with tailored characteristics.

Benzyl (B1604629) 2-bromo-2-methylpropanoate (B8525525) is instrumental in the controlled polymerization of methyl methacrylate (B99206) (MMA) and styrene (B11656). In the synthesis of PMMA, it facilitates the creation of polymer brushes on functionalized silicon wafers. cmu.edu The thickness of these brushes can be systematically controlled by adjusting the ratio of the initiator to the MMA monomer in the polymerization mixture. cmu.edu This level of control is a hallmark of living free radical polymerization techniques like ATRP.

Similarly, in the case of polystyrene, this initiator enables the synthesis of well-defined polymers. The brominated syndiotactic polystyrene (sPS) can act as a macroinitiator for grafting other polymers. cmu.edu While direct polymerization of styrene using benzyl 2-bromo-2-methylpropanoate is a standard application of ATRP, the resulting polystyrene can also be further modified. For instance, partially brominated sPS has been used to initiate the graft polymerization of MMA, creating sPS-graft-PMMA copolymers. cmu.edu The properties of these copolymers differ significantly from their respective homopolymers. researchgate.net

| Polymer | Initiator System | Key Finding | Reference |

|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | Ethyl 2-bromo-2-methylpropionate / bis(triphenylphosphine)nickel(II) bromide | Controlled thickness of PMMA brushes on silicon wafers. | cmu.edu |

| Polystyrene (PS) graft-PMMA | Brominated syndiotactic polystyrene (sPS) / CuBr / PMDETA | Efficient synthesis of graft copolymers with controlled graft density and molecular weight. | cmu.edu |

The versatility of this compound extends to the polymerization of monomers with more complex functionalities, such as poly(ethylene glycol) acrylates (PEGA) and lactate (B86563) esters. The polymerization of PEGA using controlled radical polymerization techniques allows for the synthesis of polymers with thermoresponsive properties. kinampark.com These polymers often exhibit a lower critical solution temperature (LCST), which is tunable based on the oligo(ethylene glycol) side chain length and the polymer's end-groups. kinampark.com

In the realm of biodegradable polymers, poly(lactic acid) (PLA), derived from lactate esters, is of significant interest. While direct polymerization of lactide (the cyclic dimer of lactic acid) is typically achieved through ring-opening polymerization, the modification of PLA and its copolymers often involves techniques where initiators like this compound could be employed to graft other polymer chains. Blends of PLA with poly(ethylene glycol) (PEG) are common to improve the material's properties, such as flexibility. mdpi.commdpi.com

| Monomer/Polymer System | Polymerization/Modification Technique | Key Feature | Reference |

|---|---|---|---|

| Poly(ethylene glycol) Acrylate (B77674) (PEGA) | Controlled Radical Polymerization | Synthesis of thermoresponsive polymers with tunable LCST. | kinampark.com |

| Poly(lactic acid) (PLA) / Poly(ethylene glycol) (PEG) Blends | Melt Blending | Improved flexibility and toughness of PLA. | mdpi.commdpi.com |

This compound and similar initiators are crucial for the polymerization of monomers bearing various functional groups. This capability allows for the creation of polymers with specific chemical handles for post-polymerization modification or for imparting desired properties to the material. For example, the use of a water-soluble initiator, 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate, in aqueous single-electron transfer living radical polymerization (SET-LRP) of acrylamides demonstrates the adaptability of this class of initiators to different polymerization conditions and monomer types. rsc.org This method enables the synthesis of sequence-controlled multi-block copolymers in water at 0 °C. rsc.org

Furthermore, the compatibility of ATRP with a variety of functional monomers leads to the formation of novel random copolymer brushes, which can be used to precisely control surface properties. cmu.edu This includes the ability to polymerize monomers with reactive groups that can be later used for bioconjugation or for creating cross-linked networks.

Synthesis of Block and Graft Copolymers

The "living" nature of controlled radical polymerization initiated by this compound is particularly advantageous for the synthesis of more complex polymeric architectures like block and graft copolymers.

Polymers synthesized using this compound retain a bromine end-group, allowing them to act as macroinitiators for the polymerization of a second monomer. This chain extension process is fundamental to the creation of block copolymers. For instance, a polystyrene chain with a terminal bromine can initiate the polymerization of methyl methacrylate to form a poly(styrene-b-methyl methacrylate) (PS-b-PMMA) diblock copolymer. polymersource.ca The high end-group fidelity achieved in these polymerizations is crucial for the successful synthesis of well-defined block copolymers. researchgate.net

The process of chain extension has been demonstrated to work for various macroinitiators, leading to the generation of diblock copolymers with controlled molecular weight distributions. researchgate.net This technique is not limited to a single chain extension; sequential polymerization of different monomers can lead to the formation of multi-block copolymers. rsc.org

| Macroinitiator | Second Monomer | Resulting Copolymer | Key Aspect | Reference |

|---|---|---|---|---|

| Polystyrene-Br | Methyl Methacrylate (MMA) | Poly(styrene-b-methyl methacrylate) (PS-b-PMMA) | High end-group fidelity allows for controlled block copolymerization. | polymersource.caresearchgate.net |

| Poly(N-isopropylacrylamide) (PNIPAM) | N-isopropylacrylamide (NIPAM) | Chain-extended PNIPAM | Assessment of chain-end fidelity in aqueous SET-LRP. | rsc.org |

The ability to polymerize both hydrophobic and hydrophilic monomers makes this compound and its derivatives suitable for the synthesis of amphiphilic block copolymers. These copolymers, composed of distinct hydrophilic and hydrophobic segments, can self-assemble in selective solvents to form micelles and other nanostructures. For example, block copolymers of N-vinyl pyrrolidone (hydrophilic) and benzyl methacrylate (hydrophobic) have been synthesized and their micellization behavior studied. nih.gov

Such amphiphilic structures are of great interest for a variety of applications, including drug delivery, where the hydrophobic core can encapsulate non-polar drugs while the hydrophilic corona provides stability in aqueous environments. nih.gov The synthesis of well-defined amphiphilic block copolymers is a testament to the control afforded by initiators like this compound in polymer chemistry.

Complex Polymer Architectures

The precise nature of ATRP, facilitated by initiators like this compound, allows for the synthesis of polymers with complex, non-linear architectures. These structures, such as star and hyperbranched polymers, exhibit unique physical and chemical properties compared to their linear counterparts, including lower solution viscosity, higher solubility, and a high density of terminal functional groups.

Star Polymers and Miktoarm Star Copolymers

Star polymers consist of multiple linear polymer chains, or "arms," linked to a central core. researchgate.net When the arms are composed of different polymers, the resulting structures are known as miktoarm (or mixed-arm) star copolymers. itu.edu.trsemanticscholar.org The synthesis of these materials can be approached in two main ways: the "arm-first" method, where pre-synthesized polymer arms are attached to a multifunctional core, and the "core-first" method, where arms are grown simultaneously from a multifunctional initiator. researchgate.net

The "core-first" approach is particularly relevant to initiators derived from the 2-bromo-2-methylpropanoate group. In this method, a core molecule containing multiple hydroxyl groups (e.g., dipentaerythritol (B87275) or polyols) is reacted with a compound like 2-bromoisobutyryl bromide to create a multifunctional ATRP initiator. researchgate.net Each 2-bromo-2-methylpropanoate site can then initiate the polymerization of a monomer, leading to the formation of a star polymer with a well-defined number of arms. While this compound itself is a monofunctional initiator, the underlying chemistry of its initiating group is central to this strategy.

Miktoarm star copolymers can be synthesized by employing multifunctional initiators that possess different types of initiating sites, allowing for the sequential or simultaneous growth of different polymer arms using distinct polymerization mechanisms, such as ATRP and ring-opening polymerization (ROP). researchgate.netmdpi.com

Table 1: Examples of Multifunctional Initiators for Star Polymer Synthesis via ATRP This table is representative of the types of cores used to create multifunctional initiators for star polymer synthesis. The initiating sites are typically formed by reacting the core's hydroxyl groups with 2-bromoisobutyryl bromide.

| Core Molecule | Number of Initiating Sites | Resulting Polymer Architecture | Reference |

|---|---|---|---|

| Ditrimethylolpropane | 4 | 4-Arm Star Polymer | researchgate.net |

| Dipentaerythritol | 6 | 6-Arm Star Polymer | researchgate.net |

| Hexakis(chloromethyl)benzene | 6 | 6-Arm Star Polymer | cmu.edu |

| 2-(hydroxymethyl)-2-methylpropane-1,3-diol derivative | 3 (2 for ROP, 1 for ATRP) | AB2 Miktoarm Star Copolymer | mdpi.com |

Dendritic and Hyperbranched Polymer Synthesis (e.g., via inimer approach)

Hyperbranched polymers are three-dimensional, highly branched macromolecules that are structurally intermediate between dendrimers and linear polymers. rsc.org A powerful method for their synthesis is the self-condensing vinyl polymerization (SCVP) of an "inimer"—a molecule that contains both a polymerizable group (like a vinyl group) and an initiating site. cmu.edumdpi.com

The 2-bromo-2-methylpropanoate group is ideally suited for incorporation into inimers for use in ATRP. For example, an inimer can be designed by synthesizing a molecule that contains both a methacrylate group and a 2-bromo-2-methylpropanoate group. google.com During polymerization, the vinyl group of one inimer molecule can be added to a growing polymer chain, while its own initiating site can be activated to start the growth of a new chain. This process leads to the formation of a hyperbranched structure in a single step. rsc.orggoogle.com

These hyperbranched polymers possess a high concentration of active halogen end-groups, which can be used to initiate the polymerization of a second monomer from the periphery, creating unique core-shell structures known as multi-arm star polymers. cmu.edu

Table 2: Example of an Inimer for Hyperbranched Polymer Synthesis via ATRP

| Inimer Structure Type | Key Functional Groups | Polymerization Method | Resulting Architecture | Reference |

|---|---|---|---|---|

| Alkyl (2-halo-2-methyl-3-methacrylate)propionate | Methacrylate group (polymerizable), 2-bromo-2-methylpropionate group (initiating) | Self-Condensing Vinyl Polymerization (SCVP) via ATRP | Hyperbranched Polymethacrylate | google.com |

| 2-bromopropionyloxyethyl acrylate | Acrylate group (polymerizable), 2-bromopropionate group (initiating) | Self-Condensing Vinyl Polymerization (SCVP) via ATRP | Hyperbranched Polyacrylate | cmu.edu |

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

Surface-initiated ATRP (SI-ATRP) is a robust method for modifying surfaces by growing polymer chains directly from them. This technique creates a dense layer of end-tethered polymer chains known as a "polymer brush." cmu.edu Polymer brushes can dramatically alter the chemical and physical properties of a surface, such as its wettability, biocompatibility, and tribological characteristics.

Grafting Polymer Brushes from Surfaces

The first step in SI-ATRP is the immobilization of an ATRP initiator onto the substrate. researchgate.net While this compound is not typically used for direct surface functionalization, its core functional group is central to this process. Surfaces like silicon wafers or gold are often functionalized with molecules that contain a surface-reactive group (e.g., a trichlorosilane (B8805176) or thiol) at one end and a 2-bromo-2-methylpropanoate group at the other. cmu.educmu.edu For instance, (5′-Trichlorosilylpentyl) 2-bromo-2-methylpropionate can be used to form a self-assembled monolayer on silicate (B1173343) substrates, creating a surface covered with active ATRP initiating sites. cmu.educmu.edu

Once the surface is functionalized, it is immersed in a solution containing a monomer and an ATRP catalyst system. The polymerization is initiated from the surface-bound sites, leading to the growth of well-defined polymer brushes. escholarship.org In such systems, a free initiator like this compound or the more common Ethyl 2-bromo-2-methylpropionate can be added to the solution as a "sacrificial" initiator. cmu.edu This free initiator allows for better control over the polymerization and helps to produce polymer brushes with low polydispersity and predictable molecular weights. cmu.edu

Creation of Functionalized Interfaces and Nanostructures

SI-ATRP is a versatile tool for creating a wide array of functionalized interfaces and nanostructures. By carefully selecting the monomer, it is possible to tailor the surface properties for specific applications. For example, growing poly(carboxylic acid) brushes can create pH-responsive surfaces. researchgate.net

This technique is not limited to flat substrates. Polymer brushes can be grafted from curved surfaces, such as those of nanoparticles (e.g., silica (B1680970) or gold), to create core-shell nanostructures. escholarship.org These polymer-grafted nanoparticles often exhibit enhanced colloidal stability and can be designed to have specific functionalities for applications in drug delivery, diagnostics, and catalysis. The ability to create patterned polymer brushes, for instance through light-mediated SI-ATRP, allows for the fabrication of complex, functional interfaces with high spatial resolution. escholarship.org

Table 3: Applications of SI-ATRP Using 2-Bromo-2-methylpropanoate Type Initiators

| Substrate | Immobilized Initiator Type | Grafted Polymer | Application/Resulting Structure | Reference |

|---|---|---|---|---|

| Silicate Substrates | Trichlorosilylpentyl-2-bromo-2-methylpropionate | Poly(methyl methacrylate) (PMMA) | Polymer Brushes | cmu.edu |

| Silicon Wafer | α-bromoisobutyrate-based initiator | Poly(methyl methacrylate) (PMMA) | Uniform and Patterned Polymer Brushes | escholarship.org |

| Gold | Thiol-functionalized α-bromoester | Poly(carboxylic acid) | pH-Responsive Functional Interface | researchgate.net |

| Nanoparticles | Surface-bound α-bromoester | Various | Core-Shell Nanostructures | escholarship.org |

Role of Benzyl 2 Bromo 2 Methylpropanoate in Broader Organic Synthesis

Formation of Organometallic Reagents

The presence of a carbon-bromine bond allows for the formation of organometallic reagents, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

Grignard reagents, or organomagnesium compounds (R-Mg-X), are formed by reacting an alkyl or aryl halide with magnesium metal, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107). byjus.comlibretexts.orglibretexts.org These reagents are highly effective nucleophiles, widely used for alkylating carbonyl compounds to form new carbon-carbon bonds. byjus.com

In principle, Benzyl (B1604629) 2-bromo-2-methylpropanoate (B8525525) can react with magnesium to form the corresponding Grignard reagent. The reaction would involve the insertion of magnesium into the carbon-bromine bond.

Reaction Scheme:

C₆H₅CH₂OC(O)C(CH₃)₂Br + Mg → C₆H₅CH₂OC(O)C(CH₃)₂MgBr

However, the practical application of this reaction is challenging. Grignard reagents are highly reactive towards electrophilic functional groups, including esters. libretexts.org Therefore, the newly formed Grignard reagent can potentially react with the ester carbonyl group of another molecule of Benzyl 2-bromo-2-methylpropanoate, leading to side products and reduced yields of the desired organometallic species. This intramolecular and intermolecular reactivity necessitates carefully controlled conditions if the Grignard reagent is to be generated and used successfully.

Zinc-mediated reactions provide an alternative route to organometallic intermediates that can be more tolerant of certain functional groups compared to Grignard reagents. The reaction of an α-halo ester with zinc is famously known as the Reformatsky reaction. In a similar fashion, this compound can react with zinc metal to form an organozinc intermediate, or a Reformatsky reagent.

This organozinc compound can then be used in subsequent reactions, such as for the synthesis of phosphine (B1218219) oxides. The synthesis of unsymmetrical phosphine oxides can be achieved by alkylating sodium phosphinites, which are formed by deprotonating secondary phosphine oxides. researchgate.net A plausible synthetic route could involve the reaction of the zinc intermediate derived from this compound with a suitable phosphorus electrophile, like a phosphinic chloride (R₂P(O)Cl), to form a new carbon-phosphorus bond, ultimately yielding a tertiary phosphine oxide.

Derivatization Reactions of the α-Bromo Ester Moiety

The α-bromo ester portion of the molecule is a key site for reactivity, enabling halogen exchange and a variety of nucleophilic substitution reactions.

The bromine atom in this compound can be substituted by other halogens through halogen exchange reactions, such as the Finkelstein reaction. frontiersin.org This type of nucleophilic substitution allows for the synthesis of corresponding α-chloro or α-fluoro esters, which may offer different reactivity profiles or be required for specific synthetic targets.

Bromine to Chlorine: Reaction with a chloride salt, such as lithium chloride (LiCl) in a polar aprotic solvent like acetone, can replace the bromine with chlorine.

Bromine to Fluorine: Fluorination can be achieved using nucleophilic fluorine sources. nii.ac.jp For similar α-bromo benzylic esters, reagents like a combination of silver fluoride (B91410) (AgF) and triethylamine (B128534) tris(hydrofluoride) (Et₃N·3HF) in a solvent like acetonitrile (B52724) have proven effective for bromine-fluorine exchange. nih.gov

These transformations are valuable for fine-tuning the properties of the molecule for subsequent synthetic steps.

The tertiary carbon attached to the bromine is an electrophilic center, making it susceptible to attack by a wide range of nucleophiles. smolecule.com This Sₙ1-type reactivity is facilitated by the formation of a relatively stable tertiary carbocation intermediate. stackexchange.comyoutube.com

Common nucleophilic substitution reactions include:

Reaction with Amines and Thiols: Nucleophiles such as amines and thiols can displace the bromide to form new carbon-nitrogen or carbon-sulfur bonds, respectively. For instance, reaction with potassium acetylthiolate (AcSK) can introduce an acetylthio group. mdpi.com

Reaction with Cyanide: The use of a cyanide salt (e.g., KCN) can introduce a nitrile group, although the tertiary nature of the halide favors Sₙ1 pathways. youtube.com

The ester group itself can also be transformed:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (2-bromo-2-methylpropanoic acid) and benzyl alcohol, typically under acidic or basic conditions (saponification).

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol, yielding 2-bromo-2-methyl-1-propanol.

Transesterification: The benzyl group can be exchanged for another alkyl group by reacting the ester with a different alcohol in the presence of an acid or base catalyst. organic-chemistry.org

The table below summarizes some of these transformations.

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Halogen Exchange | LiCl, Acetone | α-chloro ester | frontiersin.org |

| Halogen Exchange | AgF, Et₃N·3HF | α-fluoro ester | nih.gov |

| Nucleophilic Substitution | R-NH₂ (Amine) | α-amino ester | |

| Nucleophilic Substitution | R-SH (Thiol) | α-thio ester | mdpi.com |

| Ester Hydrolysis | H₃O⁺ or NaOH/H₂O | Carboxylic Acid | |

| Ester Reduction | LiAlH₄ | Primary Alcohol | |

| Transesterification | R'-OH, Acid/Base Catalyst | New Ester (R'-O-C=O) | organic-chemistry.org |

Benzyl Group Chemistry

The benzyl group in this compound is not merely a passive component; it plays a crucial role, primarily as a protecting group for the carboxylic acid functionality. organic-chemistry.orgwikipedia.org Benzyl esters are widely used in organic synthesis because they are stable to a variety of reaction conditions but can be removed selectively when needed.

The most common method for cleaving a benzyl ester is through catalytic hydrogenation.

| Deprotection Method | Reagents | Byproducts | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Toluene | organic-chemistry.org |

| Acidolysis | HBr in Acetic Acid | Benzyl bromide | mdpi.com |

This deprotection strategy liberates the free carboxylic acid, making the benzyl group an effective placeholder while other chemical modifications are performed on the molecule. Under strongly oxidizing conditions, the benzyl group can be oxidized to a carboxylic acid, though this is a less common transformation in the context of this molecule's typical applications. smolecule.com

Role as a Protecting Group in Ester Synthesis

This compound is a key reagent in organic synthesis, primarily utilized as an initiator in Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. cmu.eduyoutube.com The process relies on the reversible deactivation of growing polymer chains, which is mediated by a transition metal catalyst, typically a copper complex. youtube.com

The initiator, in this case, this compound, plays a crucial role as it determines the number of growing polymer chains. The reaction is initiated by the homolytic cleavage of the carbon-bromine bond in the initiator, generating a radical species and a copper(II) halide complex. This radical then adds to a monomer, starting the polymerization process. youtube.com The benzyl group of the initiator becomes one of the end groups of the resulting polymer chain. cmu.edu

This methodology is compatible with a wide range of monomers, including styrenes and (meth)acrylates, allowing for the creation of polymers with various functional groups. cmu.edu For instance, this compound has been used to initiate the polymerization of methyl methacrylate (B99206), leading to well-defined polymers. cmu.edu

Beyond its role as an initiator, the benzyl ester functionality within the molecule also serves as a protecting group for the carboxylic acid. libretexts.org Benzyl esters are widely used protecting groups in organic synthesis due to their relative stability and the various methods available for their removal. organic-chemistry.org The protection of a carboxylic acid as a benzyl ester allows other chemical transformations to be carried out on the molecule without affecting the acidic proton of the carboxylic acid. libretexts.org

Debenzylation Strategies and Green Chemistry Implications for Related Compounds

The removal of the benzyl group, known as debenzylation, is a critical step in multi-step synthesis to liberate the protected functional group, such as a carboxylic acid from a benzyl ester. researchgate.net Traditional methods for cleaving benzyl esters, like catalytic hydrogenolysis, often require harsh conditions and may not be compatible with sensitive functional groups like alkenes and alkynes. nih.govacs.org

In recent years, there has been a significant push towards developing milder and more environmentally friendly debenzylation methods, aligning with the principles of green chemistry. researchgate.net Visible-light-mediated photocatalysis has emerged as a promising alternative. dntb.gov.ua These methods often utilize an organic photocatalyst, which, upon irradiation with visible light, can facilitate the cleavage of the benzyl group under ambient conditions. researchgate.netdntb.gov.ua

One such greener approach involves the use of an organo-photocatalyst at a low loading (e.g., 1 mol%) to efficiently deprotect benzyl esters. researchgate.netdntb.gov.ua These reactions can employ molecular oxygen as the terminal oxidant, making the process more sustainable. researchgate.net The use of visible light as a renewable energy source and the potential for high yields in large-scale reactions highlight the industrial applicability of these greener methods. researchgate.net Another innovative strategy employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant, which can cleave benzyl ethers and esters in the presence of various functional groups. nih.govacs.org This method's efficiency can be significantly enhanced by using continuous-flow systems, reducing reaction times from hours to minutes. nih.govacs.org

The table below summarizes various debenzylation strategies for benzyl esters, highlighting the reaction conditions and their green chemistry advantages.

| Method | Catalyst/Reagent | Conditions | Green Chemistry Aspects | Reference |

|---|---|---|---|---|

| Visible-Light Photocatalysis | Organic Photocatalyst (1 mol%) | Visible light, ambient conditions | Low catalyst loading, uses molecular oxygen as terminal oxidant, energy-efficient. | researchgate.net |

| Photooxidative Cleavage | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Visible light (525 nm or 440 nm), continuous flow | High functional group tolerance, reduced reaction times, avoids harsh reagents. | nih.govacs.org |

| Catalytic Hydrogenolysis (in situ H2) | Palladium on charcoal, Triethylsilane | Methanol, neutral conditions | Avoids the use of gaseous hydrogen, proceeds under mild conditions. | organic-chemistry.org |

| Reductive Cleavage | Nickel boride | Methanol, ambient temperature | High chemoselectivity, leaving other ester and ether groups intact. | organic-chemistry.org |

Participation in Cyclocondensation Reactions (of related amides)

While this compound is an ester, its structural motif, the 2-bromo-2-methylpropanoyl group, is found in related amide compounds that participate in significant cyclocondensation reactions. rsc.org Specifically, amides derived from 2-bromo-2-methylpropanoic acid, known as α-bromoisobutyramides, have been shown to undergo electrochemical reduction leading to cyclocondensation. rsc.orgontosight.ai

The electrochemical reduction of these secondary and tertiary α-bromoisobutyramides in aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide results in the cleavage of the carbon-bromine bond. rsc.org This process forms an intermediate carbanion. In the case of secondary amides, a subsequent deprotonation at the nitrogen atom can occur, leading to a bromo-containing anion. This anion can then undergo an intramolecular cyclocondensation reaction with the carbonyl group of the amide solvent itself. rsc.org This reaction yields oxazolidin-4-one derivatives. rsc.org

A notable example of cyclocondensation involving related structures is the Staudinger ketene-imine [2+2] cycloaddition, a cornerstone reaction for the synthesis of β-lactams (four-membered cyclic amides). nih.govutrgv.eduutrgv.edu β-lactams are a critical class of compounds, forming the core structure of many antibiotics. utrgv.eduutrgv.edu While not a direct reaction of this compound, the synthesis of β-lactams can involve precursors with similar structural features, and the principles of cyclocondensation are central to their formation. The reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form the β-lactam ring. nih.gov The stereochemical outcome of this reaction can often be controlled, leading to specific diastereomers. nih.gov

Analytical and Spectroscopic Methodologies for Research Outcomes

Structural Characterization of Synthesized Compounds and Polymers

The precise chemical structure of "Benzyl 2-bromo-2-methylpropanoate" and the resulting polymers is confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "this compound" and the polymers it initiates. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For "Benzyl 2-bromo-2-methylpropanoate (B8525525)," the ¹H NMR spectrum typically exhibits characteristic signals corresponding to the protons of the benzyl (B1604629) group and the methyl groups. The aromatic protons of the benzyl group usually appear as a multiplet in the range of δ 7.3-7.4 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group show a singlet at approximately δ 5.1-5.3 ppm. The two methyl groups attached to the quaternary carbon atom are equivalent and thus produce a single sharp peak at around δ 1.8-1.9 ppm.

The ¹³C NMR spectrum of "this compound" provides complementary information. Key resonances include the carbonyl carbon of the ester group, the carbons of the aromatic ring, the methylene carbon of the benzyl group, the quaternary carbon bearing the bromine atom, and the methyl carbons. These signals confirm the presence of all the essential structural units of the molecule. rsc.orgrsc.org

In the context of polymers synthesized using "this compound" as an initiator, NMR is invaluable for confirming the incorporation of the initiator fragment at the beginning of the polymer chains and for analyzing the structure of the repeating monomer units.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | ~7.3-7.4 | Multiplet |

| Benzylic (CH₂) | ~5.1-5.3 | Singlet |

| Methyl (CH₃) | ~1.8-1.9 | Singlet |

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170-172 |

| Aromatic (C₆H₅) | ~128-136 |

| Benzylic (CH₂) | ~67-68 |

| Quaternary (C-Br) | ~55-57 |

| Methyl (CH₃) | ~30-32 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in "this compound" and the polymers derived from it. The IR spectrum of the initiator molecule displays characteristic absorption bands that confirm its structure. researchgate.net

A strong absorption band is typically observed in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. docbrown.info The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester linkage usually appears in the 1100-1300 cm⁻¹ range. The C-Br stretching vibration can be observed in the lower frequency region, typically around 500-750 cm⁻¹. docbrown.info

When "this compound" is used to initiate polymerization, IR spectroscopy can be used to monitor the reaction by observing the disappearance of the monomer's characteristic bands and the appearance of bands corresponding to the newly formed polymer.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1735-1750 | Strong |

| C-H (Aromatic) | >3000 | Medium |

| C=C (Aromatic) | ~1450-1600 | Medium-Weak |

| C-O (Ester) | ~1100-1300 | Strong |

| C-Br | ~500-750 | Medium-Weak |

Polymer Molecular Weight and Dispersity Determination

Determining the molecular weight and dispersity of polymers synthesized using "this compound" is essential for understanding their physical and mechanical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. lcms.cz This method separates polymer molecules based on their hydrodynamic volume in solution. polyanalytik.com

In a typical GPC/SEC analysis of polymers initiated by "this compound," a solution of the polymer is passed through a column packed with porous gel. Larger polymer chains elute first, followed by smaller ones. A detector, such as a refractive index (RI) or a UV detector, is used to monitor the concentration of the polymer as it elutes from the column. lcms.cz

By calibrating the system with polymer standards of known molecular weight, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn (Đ = Mw/Mn). polyanalytik.com For controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), where "this compound" is a common initiator, GPC/SEC is crucial for demonstrating the controlled nature of the polymerization, which is characterized by a linear increase in molecular weight with monomer conversion and low dispersity values (typically Đ < 1.5). wyatt.com

Table 4: Information Obtained from GPC/SEC Analysis of Polymers

| Parameter | Description |

| Number-Average Molecular Weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight (Mw) | An average molecular weight that is biased towards the heavier molecules in the sample. |

| Dispersity (Đ) | A measure of the breadth of the molecular weight distribution of a polymer. |

Mass Spectrometry (e.g., MALDI-TOF MS, GC-MS) for Molecular Weight and Composition

Mass spectrometry provides a powerful means to determine the absolute molecular weight and to analyze the composition and end-groups of polymers.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly well-suited for the analysis of synthetic polymers. bruker.com In this technique, the polymer sample is mixed with a matrix and irradiated with a laser. The polymer molecules are desorbed and ionized, and their mass-to-charge ratio is determined by measuring their time of flight to a detector. nih.gov MALDI-TOF MS can provide detailed information about the molecular weight distribution, the mass of the repeating monomer unit, and the mass of the end-groups, which can confirm the incorporation of the "this compound" initiator. researchgate.netbruker.com

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the initiator "this compound" itself, confirming its purity and molecular weight. For low molecular weight oligomers, GC-MS can also provide structural information.

Characterization of Polymer Properties and Morphology

While the primary focus of the preceding sections has been on the molecular characterization of "this compound" and the polymers it initiates, it is important to note that the ultimate goal of synthesizing these polymers is often to achieve specific material properties and morphologies.

The molecular characteristics determined by the analytical techniques described above, such as molecular weight, dispersity, and chemical composition, have a direct impact on the macroscopic properties of the resulting polymer. These properties can include thermal stability, mechanical strength, and solution behavior.

Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the polymers. The morphology of the polymers, for instance, in thin films or as nanoparticles, can be investigated using techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM). The specific properties and morphologies achieved will depend on the monomer polymerized and the conditions of the polymerization initiated by "this compound".

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of polymers. The process involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere, typically nitrogen or air. The resulting data reveals the temperatures at which the polymer begins to decompose and the kinetics of its degradation.

Polymers synthesized via Atom Transfer Radical Polymerization (ATRP) using initiators like this compound generally exhibit good thermal stability. For instance, studies on various polymers show that significant mass loss typically begins at temperatures well above 200°C. The thermal stability of homopolymers can be influenced by the introduction of different monomers in copolymerization. For example, the decomposition temperature of poly(benzyl methacrylate) is around 207°C, and this can be altered by creating copolymers. researchgate.net The thermal decomposition of polymers like polystyrene often occurs in a single stage, with the degradation temperature being a key parameter of its stability. mdpi.com In a typical TGA experiment, a small sample (e.g., 5 mg) is heated from room temperature to a high temperature (e.g., 700°C) at a controlled rate (e.g., 10°C/min) to generate a thermogram showing mass loss versus temperature. mdpi.com The introduction of certain functional groups, such as phenyl groups, into the polymer structure has been shown to improve thermal stability. researchgate.net

Table 1: Representative Thermal Decomposition Data for Various Polymers

| Polymer System | Onset Decomposition Temperature (°C) | Key Observation |

|---|---|---|

| Poly(N-isopropylacrylamide) | ~300 | Good thermal stability with a main degradation stage between 395-425°C. mdpi.com |

| Poly(benzyl methacrylate) (PBzMA) | ~207 | Single-stage decomposition. researchgate.net |

| Poly(HBPPMA-co-BzMA) | Between 207°C and 260°C | Decomposition temperature is intermediate to the respective homopolymers. researchgate.net |

| Homopolymers with ferrocenyl groups | ~300 | Stability is significantly increased by the presence of ferrocenyl groups. researchgate.net |

Spectroscopic Analysis of Polymer Optical Properties (e.g., UV-Vis absorption)

UV-Visible (UV-Vis) absorption spectroscopy is a powerful tool for investigating the optical and electronic properties of polymers. By measuring the absorption of light across the ultraviolet and visible spectrum, researchers can determine key parameters such as the absorption maximum (λ_max) and the optical band gap (E_g). These properties are particularly important for polymers designed for optoelectronic applications.

For conjugated polymers, the UV-Vis spectrum provides insight into the electronic transitions between molecular orbitals. For example, a donor-acceptor conjugated polymer synthesized via a Wittig reaction showed an absorption maximum at 392 nm in a chloroform (B151607) solution. researchgate.net When cast into a thin film, this peak exhibited a bathochromic (red) shift of 28 nm, indicating stronger inter-chain interactions in the solid state. researchgate.net The optical band gap, calculated from the onset of the absorption edge, is a critical factor for semiconductor applications and was found to be in the range of 2.25–2.29 eV for these polymers. researchgate.net

Table 2: UV-Vis Absorption Data for a Representative Conjugated Polymer

| Sample Form | Absorption Maximum (λ_max) | Optical Band Gap (E_g) | Observation |

|---|---|---|---|

| Dilute CHCl₃ Solution | 392 nm | 2.25 - 2.29 eV | Indicates the electronic transition within individual polymer chains. researchgate.net |

Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical analysis, particularly cyclic voltammetry (CV), is essential for characterizing the redox properties of polymers, especially conducting polymers. nih.gov CV measures the current response of a polymer film to a cycling potential, providing information about its oxidation and reduction potentials. From these potentials, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. These energy levels are crucial for determining a material's suitability for use in electronic devices like solar cells and light-emitting diodes.

Conducting polymers can be "doped" (oxidized or reduced) both chemically and electrochemically to increase their conductivity by several orders of magnitude. mdpi.com For example, cyclic voltammetry studies on certain donor-acceptor polymers have shown that they are capable of both p-doping (oxidation) and n-doping (reduction). researchgate.net For one such polymer, the HOMO and LUMO energy levels were determined to be -5.34 eV and -3.34 eV, respectively. researchgate.net The difference between these levels corresponds to the electrochemical band gap. The process involves recording current-potential curves during the anodic oxidation of monomers, where the formation of oligomers and polymers can be observed. researchgate.net

Table 3: Electrochemical Properties of a Donor-Acceptor Conjugated Polymer

| Property | Value | Method of Determination |

|---|---|---|

| HOMO Energy Level | -5.34 eV | Cyclic Voltammetry researchgate.net |

| LUMO Energy Level | -3.34 eV | Cyclic Voltammetry researchgate.net |

Surface Morphology and Film Characterization (e.g., Atomic Force Microscopy, Ellipsometry, SPR)

The performance of polymer films in many applications is highly dependent on their surface characteristics, including morphology, roughness, and thickness. Several techniques are employed to analyze these features at the nanoscale.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a surface without requiring a conductive coating or vacuum conditions. bruker.com It is widely used to visualize the morphology, microstructure, and phase separation in polymer films and brushes. bruker.comfrontiersin.org For example, AFM has been used to study silica-di-block polymer hybrids, revealing details about their surface structure. researchgate.net The technique can distinguish between different polymer domains and assess surface roughness, which are critical parameters for coatings and biomedical applications.

Ellipsometry is an optical technique used to determine the thickness and refractive index of thin films. It measures the change in polarization of light upon reflection from a surface, allowing for precise characterization of film properties.

Surface Plasmon Resonance (SPR) is a highly sensitive technique for detecting changes in the refractive index at the interface between a metal (typically gold or silver) and a dielectric medium. nih.gov It is often used in biosensing to monitor binding events at the surface of a polymer-coated sensor chip. researchgate.net The SPR signal is sensitive to the thickness and composition of the polymer layer, making it a valuable tool for characterizing polymer brushes and their interactions with other molecules. The technique can be used to study the construction of polymer-based SPR biochips and their performance characteristics. researchgate.net

Table 4: Overview of Surface Characterization Techniques for Polymer Films

| Technique | Information Obtained | Typical Application |

|---|---|---|

| Atomic Force Microscopy (AFM) | Surface topography, roughness, phase separation, morphology. bruker.com | Imaging polymer blend morphology, characterizing surface defects. researchgate.netresearchgate.net |

| Ellipsometry | Film thickness, refractive index. | Quality control of thin film coatings, monitoring polymer film growth. |

Future Research Directions and Emerging Opportunities

Development of Novel Initiator Designs and Functionalities

The core structure of Benzyl (B1604629) 2-bromo-2-methylpropanoate (B8525525) provides a robust platform for the design of new initiators with tailored properties. Future work in this area is expected to concentrate on the incorporation of bio-inspired and responsive moieties to create advanced polymer materials.

Bio-inspired and Biorenewable α-Bromoester Initiators

A significant trend in polymer chemistry is the development of sustainable and biocompatible materials. Research is moving towards the synthesis of α-bromoester initiators derived from natural resources. While direct bio-inspired modifications of Benzyl 2-bromo-2-methylpropanoate are still an emerging area, the broader field provides a clear trajectory. Future research could involve incorporating functionalities derived from natural molecules into the benzyl group of the initiator. This approach aims to create polymers with enhanced biodegradability and biocompatibility, suitable for biomedical applications.

Design for Responsive and Smart Polymer Materials

This compound is instrumental in the synthesis of "smart" polymers that can respond to external stimuli such as temperature, pH, or light. uq.edu.au The initiator can be modified to include stimulus-responsive groups, or it can be used to polymerize functional monomers that impart these properties to the final polymer. uq.edu.au For instance, polymers that exhibit a lower critical solution temperature (LCST) have been synthesized using this initiator, leading to materials that undergo reversible phase transitions in aqueous solutions. dokumen.pub These materials are of great interest for applications in drug delivery, sensors, and tissue engineering. uq.edu.au Future work will likely focus on creating multi-responsive polymers by combining different stimulus-responsive units within the same polymer architecture, initiated by functionalized versions of this compound. uq.edu.au

Integration with Orthogonal Polymerization Techniques

To create more complex and functional polymer architectures, researchers are increasingly combining different polymerization methods. This compound, as a reliable ATRP initiator, is a key component in these integrated strategies.

Combination with Ring-Opening Polymerization (ROP) for Hybrid Architectures

The combination of Atom Transfer Radical Polymerization (ATRP) initiated by this compound and Ring-Opening Polymerization (ROP) is a powerful strategy for synthesizing hybrid block copolymers. researcher.life This approach allows for the creation of materials that combine the properties of polymers produced by both methods, such as the vinyl polymers from ATRP and polyesters or polyethers from ROP. Bifunctional initiators, which have sites for both ATRP and ROP, are central to this strategy. theses.fr For example, a hydroxyl group can be introduced into the this compound structure to initiate ROP, while the α-bromoester group initiates ATRP. This leads to the formation of block copolymers with distinct segments, offering a pathway to novel materials with unique self-assembly behaviors and properties. uq.edu.auacs.org

Sequential and One-Pot Polymerization Strategies

Developing efficient and scalable synthesis methods is crucial for the practical application of complex polymers. Sequential and one-pot polymerization strategies that utilize this compound are gaining prominence. dokumen.pub These methods involve conducting multiple polymerization steps in a single reaction vessel, which simplifies the process and reduces waste. dokumen.pub For instance, a sequential process might involve the ATRP of a monomer using this compound, followed by the introduction of a second monomer and catalyst system for a different type of polymerization, all without intermediate purification steps. uq.edu.auacs.org The development of robust catalytic systems that are compatible with different polymerization mechanisms is a key area of ongoing research. dokumen.pub

Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting the behavior of polymerization reactions. For this compound, these studies can provide valuable insights into the initiation process and the kinetics of polymerization. Molecular dynamics simulations can predict the conformation of polymer chains and the efficiency of initiation from surfaces. upc.edu Theoretical calculations can also aid in the design of new initiators with optimized reactivity and in understanding the mechanism of action of various catalysts used in conjunction with this initiator. kyushu-u.ac.jpbath.ac.uk Future research will likely see a closer integration of computational and experimental work to accelerate the discovery and development of new polymer materials based on this compound.

Mechanistic Insights and Reaction Pathway Modeling

This compound is widely used as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and well-defined architectures. smolecule.comresearchgate.net The core of the ATRP process lies in the reversible activation and deactivation of the polymer chain.

The mechanism is initiated by the reaction of this compound with a transition metal complex in a lower oxidation state (e.g., Cu(I)Br). researchgate.net The initiator's carbon-bromine bond is homolytically cleaved, transferring the bromine atom to the metal complex, thereby oxidizing it (e.g., to Cu(II)Br₂) and generating a radical. researchgate.net This radical then propagates by adding to monomer units. The now dormant polymer chain, capped with a halogen, can be reactivated, allowing for controlled chain growth. The electrophilic character of the compound, conferred by the bromine atom, is central to its function, enabling it to react and initiate polymerization. smolecule.com

Kinetic and computational modeling are instrumental in gaining deeper insights into this process. Detailed kinetic models, sometimes using the method of moments, are constructed to understand electrochemically mediated ATRP (eATRP). sjtu.edu.cn These models can simulate the variation of all species and reaction rates during polymerization. sjtu.edu.cn Computational methods, such as Density Functional Theory (DFT), are employed to investigate the energetics of the bond dissociation in the initiator and to predict the equilibrium constants (KATRP) for the activation/deactivation process. researchgate.net Such models allow researchers to study the influence of various parameters—like substituents, temperature, and solvent—on the reaction pathway, helping to optimize conditions and even anticipate potential side reactions, such as oxidative coupling, which can affect the final polymer structure. researchgate.netacs.org

| Step | Reaction Description | Significance |

|---|---|---|

| Activation | The initiator (R-Br) reacts with the activator catalyst (e.g., Cu(I) complex) to form a radical (R•) and the deactivator (e.g., Cu(II)Br₂ complex). | Generates the initial radicals that start polymer chains. sjtu.edu.cn |